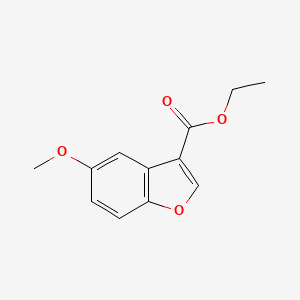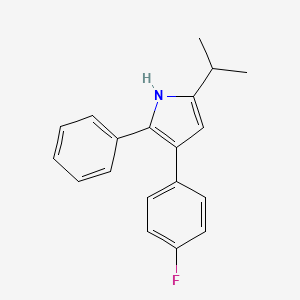![molecular formula C11H8BNO4 B13870051 [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid is a boronic acid derivative that features a benzoxazole ring fused to a furan ring, with a boronic acid functional group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a halogenated benzoxazole derivative with a furan boronic acid under the influence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like toluene or ethanol . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene, ethanol, or dimethylformamide. Reaction conditions often involve heating to reflux temperatures or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various carbon-carbon bonded derivatives .
科学的研究の応用
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid has several scientific research applications:
作用機序
The mechanism of action of [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition of enzyme function . Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to modulation of cellular responses .
類似化合物との比較
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and have similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a benzoxazole ring and are known for their anti-tubercular and antimicrobial activities.
Trifluorotoluene: This compound has similar solvating properties and is used in organic synthesis.
Uniqueness
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid is unique due to its combination of a benzoxazole ring, a furan ring, and a boronic acid functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug discovery .
特性
分子式 |
C11H8BNO4 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC名 |
[5-(1,3-benzoxazol-2-yl)furan-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BNO4/c14-12(15)7-5-10(16-6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6,14-15H |
InChIキー |
MRIWGWHKDIKIPT-UHFFFAOYSA-N |
正規SMILES |
B(C1=COC(=C1)C2=NC3=CC=CC=C3O2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


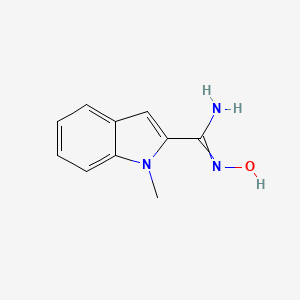
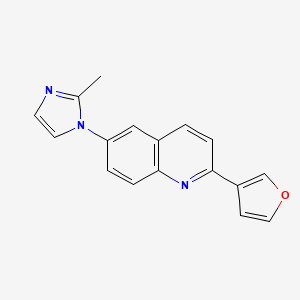
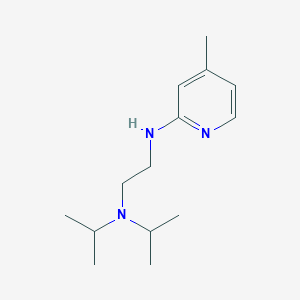
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)
![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)
![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)
